
(E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one, also known as 4-benzhydrylpiperazin-3-yl 2-methoxyphenyl 2-phenyl-2-propen-1-one, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its ability to act as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research on compounds with similar structures focuses on synthesizing heterocyclic compounds with potential biological activities. For instance, studies have demonstrated the synthesis of pyrazole-substituted heterocycles, which are important for developing new pharmaceuticals due to their antimicrobial and anticancer properties (Shaaban et al., 2010). These methods could be applicable for synthesizing related compounds, suggesting a research avenue in drug discovery.
Antimicrobial Activity
Several studies have synthesized novel compounds to evaluate their antimicrobial activity against various bacterial and fungal strains. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones showed significant antibacterial and antifungal activity, indicating the potential of similar structures in developing new antimicrobial agents (Mandala et al., 2013).
Molecular Docking Studies
Molecular modeling and docking studies are crucial in understanding the interaction of chemical compounds with biological targets. Research involving compounds with a benzhydrylpiperazine moiety has utilized docking studies to predict their binding efficiency and inhibitory potency against specific proteins, aiding in the rational design of compounds with desired biological activities (Mandala et al., 2013).
Psychoanaleptic Properties
Compounds structurally related to diphenhydramine, featuring benzhydryloxyalkylpiperazine structures, have been synthesized and studied for their effects on the central nervous system, exhibiting nonamphetaminic psychoanaleptic properties. This suggests the potential for research into nervous system disorders and the development of new therapeutic agents (Buzas et al., 1980).
Anticancer Drug Analogues
The synthesis of benzothiazepine derivatives as analogues of anticancer drugs highlights the potential of certain chemical frameworks in contributing to cancer treatment. Research on similar compounds might provide valuable insights into the development of novel anticancer agents (Sharma et al., 1997).
Propiedades
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O2/c1-37-31-20-12-11-19-29(31)25-30(26-13-5-2-6-14-26)33(36)35-23-21-34(22-24-35)32(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-20,25,32H,21-24H2,1H3/b30-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPNBYJKOWRTEU-QCWLDUFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


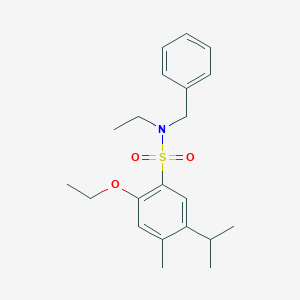


![methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2767065.png)
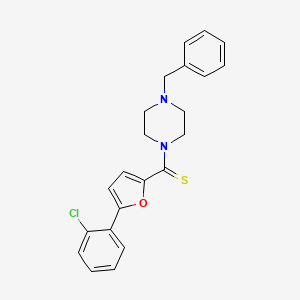
methanone](/img/structure/B2767070.png)
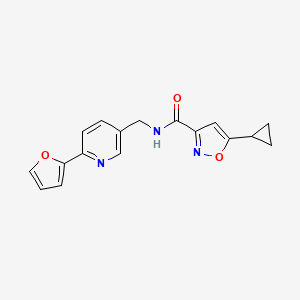
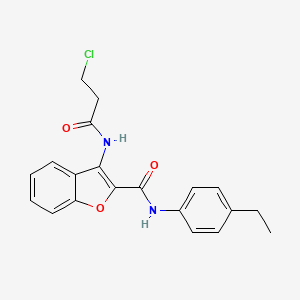
![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)
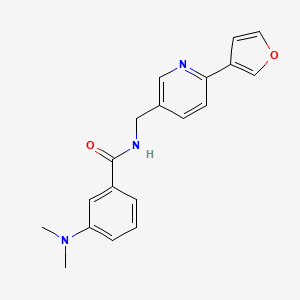
![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)